3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide
Description
The compound 3-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide is a heterocyclic molecule featuring a fused cyclopenta-thieno-pyrimidinone core modified with a phenyl group at the 3-position and a propanamide linker terminating in a 5-phenyl-1,2,4-thiadiazol-3-yl moiety. The thieno-pyrimidinone scaffold is known for its pharmacological relevance, with analogs demonstrating anti-tyrosinase, anticancer, and antimicrobial properties . The thioether linkage and thiadiazole substituent in this compound suggest enhanced metabolic stability and target-binding specificity compared to simpler derivatives .
Properties
IUPAC Name |
3-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O2S3/c32-20(27-25-28-22(36-30-25)16-8-3-1-4-9-16)14-15-34-26-29-23-21(18-12-7-13-19(18)35-23)24(33)31(26)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2,(H,27,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJZGXIGQBKBFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCCC(=O)NC4=NSC(=N4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural Features of the Target Compound and Analogs
Key Observations :
R Group at Position 3 : The target compound’s phenyl group lacks electron-withdrawing substituents (e.g., chlorine in and ), which may reduce electrophilicity and alter binding interactions.
Amide Substituents: The thiadiazole ring in the target compound’s propanamide chain is structurally distinct from the carbazole () and isopropylphenyl () groups. Thiadiazoles are known to improve metabolic stability and hydrogen-bonding capacity . ’s ethyl ester group introduces higher lipophilicity but lower enzymatic resistance compared to amide-linked substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
